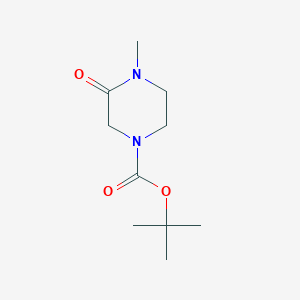

Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate

Descripción general

Descripción

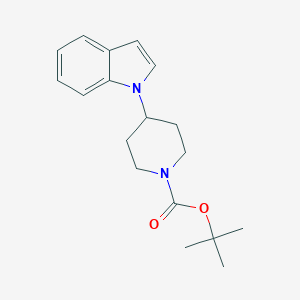

Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceuticals, including protein tyrosine kinase Jak3 inhibitors . Its derivatives and related compounds have been extensively studied due to their potential applications in medicinal chemistry and their role as synthons for the preparation of diverse piperidine derivatives .

Synthesis Analysis

The synthesis of tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate involves a multi-step process starting from readily available reagents such as 4-methylpyridinium. The process includes SN2 substitution, reduction, oxidation, debenzylation, and acylation steps, leading to a high overall yield of 80.2% . Other related compounds, such as tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, are synthesized through reactions with L-selectride and subsequent Mitsunobu reaction for isomerization . Additionally, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate is synthesized via a condensation reaction, showcasing the versatility of tert-butyl piperazine-1-carboxylate derivatives in chemical synthesis .

Molecular Structure Analysis

The molecular structure of tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate has not been explicitly detailed in the provided papers. However, related compounds have been characterized using techniques such as LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, and their structures have been confirmed by X-ray diffraction studies . For instance, the crystal structure of tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate reveals a porous three-dimensional network with hydrophobic channels .

Chemical Reactions Analysis

The tert-butyl piperazine-1-carboxylate derivatives undergo various chemical reactions, including allylation , oximation, and hydrolysis . These reactions are crucial for the modification of the piperazine ring and the introduction of functional groups that are important for the biological activity of the final compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate specifically are not discussed in the provided papers. However, the related compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate crystallizes in the monoclinic crystal system and exhibits weak intermolecular interactions and aromatic π–π stacking interactions, which contribute to its three-dimensional architecture . These properties are indicative of the solid-state behavior of tert-butyl piperazine-1-carboxylate derivatives and can influence their reactivity and solubility.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

- Field : Organic Chemistry, Biological Evaluation

- Application : Two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and, a hydrazide derivative tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and were characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies .

- Method : The structures of both 1 and 2 were further confirmed by single crystal X-ray diffraction analysis .

- Results : The antibacterial and antifungal activities of both the compounds have been studied against several microorganisms, and were found to be moderately active .

Synergic Synthesis and Characterization

- Field : Organic Chemistry

- Application : The compound tert-Butyl 4- [ ( E )-but-1-en-3-yn-1-yl]-3- { [ tert -butyl (dimethyl)silyl]oxy}-1 H -indole-1-carboxylate has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1 H -indole and using simple reagents .

- Method : The title compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

- Results : The newly synthesized compounds were characterized by spectral data .

Building Blocks/Intermediates in Organic Synthesis

- Field : Organic Chemistry

- Application : Piperazine and N-Boc piperazine and their simple derivatives such as tert-butyl 4- (2-ethoxy-2-oxoethyl)piperazine-1-carboxylate (1) and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

- Method : These derived compounds have shown a wide spectrum of biological activities such as the antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

- Results : Such diverse biological activities of the compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring and, thereby, enhancing favorable interaction with macromolecules .

Synthesis of Natural Prenyl Indole Derivatives

- Field : Organic Chemistry

- Application : The compound tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents . This compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

- Method : The synthesis involves a series of reactions starting from 4-bromo-1H-indole, including formylation, reduction, protection of the hydroxy group, introduction of a formyl group, and finally, introduction of the TBS-protected enyne side chain .

- Results : The newly synthesized compounds were characterized by spectral data .

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-5-11(4)8(13)7-12/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWXQUHGEUNYSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596225 | |

| Record name | tert-Butyl 4-methyl-3-oxopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate | |

CAS RN |

109384-26-1 | |

| Record name | tert-Butyl 4-methyl-3-oxopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(1H-Benzimidazol-2-yl)ethyl]-1H-benzimidazole](/img/structure/B182022.png)

![7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B182030.png)

![2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane](/img/structure/B182031.png)

![1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate](/img/structure/B182038.png)